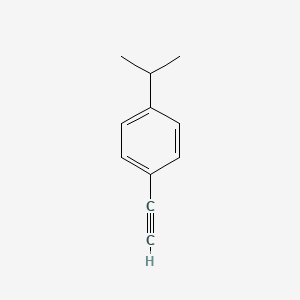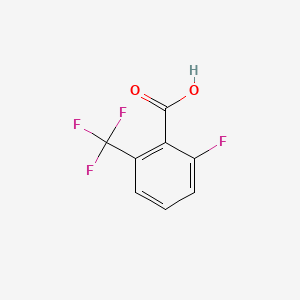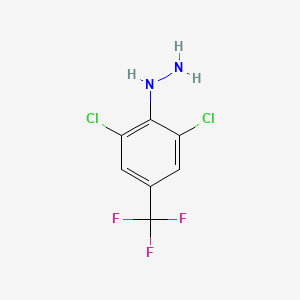
trans-3-Hexen
Übersicht
Beschreibung
trans-3-Hexene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. The molecular formula for trans-3-Hexene is C6H12 , and it is commonly used in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-3-Hexene is used as a starting material in the synthesis of various organic compounds, including unsaturated polyesters and oligomers .
Biology and Medicine: While specific biological applications are limited, trans-3-Hexene derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, trans-3-Hexene is utilized in the production of fragrances, flavors, and as a monomer in polymer synthesis .
Wirkmechanismus
Target of Action
The primary target of trans-3-Hexene is the carbon-carbon double bond present in various unfunctionalized alkenes . This double bond plays a crucial role in the compound’s interaction with its targets and the subsequent changes that occur.
Mode of Action
The mode of action of trans-3-Hexene involves the epoxidation of the carbon-carbon double bond . This process is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH .
Biochemical Pathways
The primary biochemical pathway affected by trans-3-Hexene is the oxidation of alkenes . The compound’s interaction with its target leads to the formation of an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .
Pharmacokinetics
Its physical properties, such as its boiling point of 67 °c and density of 0677 g/mL at 25 °C, suggest that it may have low bioavailability .
Result of Action
The primary molecular effect of trans-3-Hexene’s action is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti vicinal diols
Action Environment
The action of trans-3-Hexene can be influenced by various environmental factors. For instance, the presence of a nonaqueous solvent is necessary for the epoxidation reaction to prevent hydrolysis and allow the isolation of the epoxide ring as the product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Alkynes: One common method to synthesize trans-3-Hexene involves the partial reduction of 3-hexyne.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of trans-3-Hexene often involves the catalytic hydrogenation of 3-hexyne using palladium on calcium carbonate as a catalyst. This method is efficient and yields high purity trans-3-Hexene .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-Hexene can undergo oxidation reactions to form epoxides and diols.
Hydroxylation: Hydroxylation using osmium tetroxide results in the formation of trans-3-hexane-1,2-diol.
Hydrogenation: Complete hydrogenation of trans-3-Hexene yields hexane.
Common Reagents and Conditions:
Oxidation: mCPBA for epoxidation, osmium tetroxide for hydroxylation.
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Epoxidation: trans-3-Hexene oxide.
Hydroxylation: trans-3-Hexane-1,2-diol.
Hydrogenation: Hexane.
Vergleich Mit ähnlichen Verbindungen
trans-2-Hexene: Another trans isomer with the double bond located between the second and third carbon atoms.
cis-2-Hexene: The cis isomer of 2-Hexene, differing in the spatial arrangement of substituents around the double bond.
Uniqueness: trans-3-Hexene is unique due to its linear structure, which influences its reactivity and physical properties. Compared to its cis counterpart, trans-3-Hexene generally has a higher melting point and lower solubility in polar solvents .
Eigenschaften
CAS-Nummer |
592-47-2 |
|---|---|
Molekularformel |
C6H12 |
Molekulargewicht |
84.16 g/mol |
IUPAC-Name |
hex-3-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZQDPJFUHLCOCRG-UHFFFAOYSA-N |
SMILES |
CCC=CCC |
Isomerische SMILES |
CC/C=C/CC |
Kanonische SMILES |
CCC=CCC |
Key on ui other cas no. |
13269-52-8 70955-09-8 70955-10-1 68526-52-3 592-47-2 |
Physikalische Beschreibung |
Liquid Colorless liquid with a mild odor; [CPChem MSDS] |
Piktogramme |
Flammable; Health Hazard |
Dampfdruck |
165.0 [mmHg] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-3-hexene?
A1: Trans-3-hexene has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there spectroscopic data available for trans-3-hexene?
A2: Yes, infrared (IR) spectroscopic data for both liquid and gas phase trans-3-hexene, along with computational analyses of its vibrational modes, are available. [] Additionally, studies have utilized 1H and 13C NMR spectroscopy to characterize trans-3-hexene and its complexes. [, , ]
Q3: Can trans-3-hexene be used as a starting material in catalytic reactions?
A5: Yes, trans-3-hexene can act as a substrate in various catalytic reactions. One example is its use in tandem isomerization-metathesis processes, where it is converted to heavier linear olefins. [] These processes often employ ruthenium-based catalysts and can be carried out in biphasic systems, including those with ionic liquids. []
Q4: What is the role of trans-3-hexene in olefin metathesis reactions?
A6: Trans-3-hexene can participate in olefin metathesis reactions as a substrate, leading to the formation of different olefins. Studies have explored its reactivity with catalysts like (Rh(PPh3)3SnCl3) and Grubbs catalysts. [, ] Researchers have also investigated its ethenolysis, a specific type of metathesis using ethylene, with molybdenum and tungsten-based catalysts. []
Q5: How does the position of the double bond in hexene isomers affect their reactivity?
A7: The position of the double bond significantly influences the reactivity of hexene isomers in reactions like combustion and autoignition. Studies comparing trans-3-hexene with 1-hexene and trans-2-hexene demonstrate this effect, highlighting the importance of bond location on reaction pathways and product distributions. []
Q6: Have computational methods been used to study trans-3-hexene?
A8: Yes, computational chemistry has been utilized to understand various aspects of trans-3-hexene. Ab initio calculations have been employed to investigate its interactions with carbon dioxide (CO2), providing insights into its sorption and swelling behavior in the presence of CO2. [] Additionally, molecular mechanics calculations, coupled with electron diffraction data, have been used to determine the gas-phase molecular structure of trans-3-hexene. []
Q7: What is the environmental fate of trans-3-hexene?
A9: Trans-3-hexene, being a volatile organic compound, is primarily degraded in the atmosphere through reactions with hydroxyl radicals and ozone. [, ] These reactions lead to the formation of various oxidation products, including carbonyls, which contribute to atmospheric processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)









![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)
![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
